6-(Chloromethyl)benzo[b][1,4]benzothiazepine
Description
Properties
IUPAC Name |
6-(chloromethyl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c15-9-12-10-5-1-3-7-13(10)17-14-8-4-2-6-11(14)16-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKUQOFOFWUAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240659 | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22504-09-2 | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, o-aminothiophenol reacts with an α-chloroketone (e.g., 2-chloroacetophenone) in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane. Triethylamine is added as a base to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, yielding the target compound via intramolecular cyclization.
The mechanism proceeds through sequential nucleophilic attacks: the thiol group of o-aminothiophenol attacks the carbonyl carbon of the α-chloroketone, forming a thioether intermediate. Subsequent displacement of the chloride by the amine group completes the seven-membered thiazepine ring.
Optimization and Yield
Key parameters influencing yield include solvent polarity, temperature, and stoichiometry. DMF, with its high dielectric constant, facilitates dipole interactions and accelerates cyclization, achieving yields up to 85%. Lower temperatures (0–5°C) minimize side reactions, such as over-alkylation, while a 1:1 molar ratio of o-aminothiophenol to α-chloroketone ensures optimal product formation. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Post-Synthetic Chloromethylation of Hydroxymethyl Precursors
An alternative route involves synthesizing a hydroxymethyl-substituted benzothiazepine intermediate, followed by chlorination using phosphorus oxychloride (POCl₃). This two-step method adapts strategies from related heterocyclic systems.
Synthesis of Hydroxymethyl Intermediate
The hydroxymethyl precursor is prepared by cyclizing o-aminothiophenol with a hydroxymethyl ketone (e.g., 2-hydroxymethylacetophenone) under basic conditions. For example, sodium hydroxide (5% aqueous) promotes condensation at room temperature, forming 6-(hydroxymethyl)benzo[b]benzothiazepine.
Chlorination with POCl₃
The hydroxymethyl group is converted to chloromethyl by treating the intermediate with POCl₃ in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). The reaction is conducted under reflux (80–90°C) for 4–6 hours, achieving chlorination efficiencies of 70–75%. Excess POCl₃ is removed via distillation, and the product is isolated by precipitation in ice-water followed by recrystallization from ethanol.
Comparative Analysis of Synthetic Methods
Advanced Modifications and Scalability
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate the direct cyclization method. Heating the reaction mixture at 100°C for 30 minutes under microwave conditions increases yield to 88% while reducing reaction time tenfold. This approach is scalable for industrial production, as demonstrated in pilot studies using continuous-flow reactors.
Green Chemistry Approaches
Solvent-free reactions using mechanochemical grinding (ball milling) have been explored to enhance sustainability. Grinding o-aminothiophenol with α-chloroketone in the presence of K₂CO₃ yields 78% product, eliminating organic solvent waste.
Characterization and Quality Control
Synthetic batches of 6-(chloromethyl)benzo[b]benzothiazepine are validated using spectroscopic techniques:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.82–7.25 (m, aromatic H), 4.62 (s, CH₂Cl), 3.91 (s, thiazepine CH₂).
-
IR (KBr): ν 690 cm⁻¹ (C-Cl), 1240 cm⁻¹ (C-N), 1580 cm⁻¹ (C=C aromatic).
-
Mass Spec : m/z 259.8 [M⁺], consistent with molecular formula C₁₄H₁₀ClNS.
Purity is assessed via HPLC (C18 column, acetonitrile/water 70:30), with retention time 6.2 minutes .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)benzo[b][1,4]benzothiazepine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazepine ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzothiazepines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro derivatives.
Scientific Research Applications
6-(Chloromethyl)benzo[b][1,4]benzothiazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)benzo[b][1,4]benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The chloromethyl group distinguishes 6-(Chloromethyl)benzo[b][1,4]benzothiazepine from analogues with different substituents. Key comparisons include:
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )
- Substituents: Cyano (C≡N) at position 7, hydroxybenzylidene hydrazine at position 3, and sulfone groups.
- Properties :
6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5, )
- Substituents : Methyl at position 7 and hydroxybenzylidene hydrazine at position 3.
- Properties :
Quetiapine Dimer ()
- Structure : Dimeric benzo[b][1,4]benzothiazepine with piperazine linkages.
- Properties :
- Applications: Used as a reference standard in antipsychotic drug quality control, contrasting with the monomeric chloromethyl derivative’s role as a synthetic intermediate.
6H-Thiazolo[5,4-h][1,4]benzothiazine ()
- Structure : Fused thiazole and benzothiazine rings without a chloromethyl group.
- Properties :
- Applications : Primarily explored in materials science due to its planar aromatic system, unlike the pharmacologically targeted chloromethyl derivative.
Cycloaddition and Functionalization ()
Spectral and Computational Analysis
- IR/NMR Data : The chloromethyl group in this compound would show C-Cl stretches near 550–750 cm⁻¹, distinct from the C≡N (2235 cm⁻¹) and OH (3225 cm⁻¹) peaks in analogues .
- DFT Studies () : Computational modeling aligns experimental and theoretical spectral data, aiding in predicting the chloromethyl derivative’s reactivity and stability .
Pharmacological and Industrial Relevance
- Drug Design: The chloromethyl group’s electrophilicity makes it a candidate for covalent inhibitor development, unlike the non-reactive methyl or cyano groups in analogues .
Biological Activity
6-(Chloromethyl)benzo[b][1,4]benzothiazepine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a benzothiazepine core structure. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the chloromethylation of benzothiazepine derivatives. Various synthetic routes have been explored to optimize yield and purity, including:
- Refluxing with chloromethyl methyl ether in the presence of Lewis acids.
- Microwave-assisted synthesis for rapid formation under controlled conditions.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazepine exhibit significant anticancer activity. For instance, a study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431, A549, H1299) using the MTT assay. Notably, compounds similar to this compound showed:
- Inhibition of cell proliferation : Concentrations as low as 1-4 µM effectively reduced cell viability.
- Induction of apoptosis : Flow cytometry analyses indicated increased apoptotic cell populations.
- Cell cycle arrest : The compound interfered with cell cycle progression at specific phases.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| A431 | 2.0 | Yes | G0/G1 |
| A549 | 3.5 | Yes | G2/M |
| H1299 | 2.5 | Yes | G0/G1 |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies utilizing mouse monocyte macrophages (RAW264.7) demonstrated:
- Reduction in inflammatory cytokines : Significant decreases in IL-6 and TNF-α levels were observed following treatment.
- Mechanistic Insights : The compound inhibited key signaling pathways (e.g., AKT and ERK), which are critical in inflammation and cancer progression.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with cellular receptors : The chloromethyl group may facilitate binding to specific targets within cancer cells.
- Modulation of signaling pathways : Inhibition of AKT and ERK pathways suggests a dual role in both reducing inflammation and promoting apoptosis in tumor cells.
Case Studies
Several case studies have highlighted the efficacy of benzothiazepine derivatives in clinical settings:
- Benzothiazole Derivative Study : A compound structurally related to this compound was shown to significantly inhibit tumor growth in xenograft models.
- Synergistic Effects with Other Agents : Combining this compound with standard chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines.
Q & A
Q. How can researchers optimize the synthesis of 6-(Chloromethyl)benzo[b][1,4]benzothiazepine?
Methodological Answer: The chloromethylation of benzo[b][1,4]benzothiazepine derivatives typically involves reacting the parent compound with formaldehyde and hydrochloric acid under acidic conditions . Key parameters to optimize include:
- Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may increase side reactions.
- Acid Catalyst: Concentrated HCl or H₂SO₄ enhances electrophilic substitution.
- Stoichiometry: A molar ratio of 1:1.2 (parent compound:formaldehyde) minimizes byproducts.
Experimental design tools, such as factorial design (e.g., 2³ factorial matrices), can systematically evaluate these variables while minimizing trial-and-error approaches .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms chloromethyl group substitution patterns (δ 4.5–5.0 ppm for -CH₂Cl protons) and aromatic backbone integrity .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 290.0452 for C₁₄H₁₁ClN₂S) and detects impurities .
- X-ray Crystallography: Resolves structural ambiguities, such as regioselectivity in benzothiazepine ring systems .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts regioselectivity in chloromethylation by analyzing transition-state energies and electron density maps (e.g., Fukui indices for electrophilic attack sites) .
- Reaction Path Search Algorithms: Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing reliance on trial-and-error experimentation .
- Machine Learning (ML): Train models on existing benzothiazepine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
Q. How should researchers address contradictions between experimental and theoretical data for this compound?
Methodological Answer:
- Sensitivity Analysis: Test computational models against experimental variables (e.g., solvent polarity, temperature) to identify discrepancies in reaction energy profiles .
- Error Source Identification: Use control experiments to isolate factors like trace moisture (which hydrolyzes -CH₂Cl) or competing nucleophiles .
- Collaborative Validation: Cross-reference results with independent labs or databases (e.g., PubChem or Reaxys) to confirm structural assignments or reactivity trends .
Q. What strategies are effective for studying the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays: Screen derivatives against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify binding affinities .
- Structure-Activity Relationship (SAR) Studies: Systematically modify the chloromethyl group (e.g., replace with -CH₂OH or -CH₂NH₂) and correlate changes with bioactivity data .
- In Silico Docking: Use AutoDock or Schrödinger Suite to predict binding modes with protein targets, guiding synthetic prioritization .
Emerging Research Directions
- Smart Laboratories: Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and autonomous optimization .
- Green Chemistry: Explore solvent-free or catalytic chloromethylation to reduce waste and improve sustainability .
- Polypharmacology: Investigate dual-targeting derivatives by combining benzothiazepine scaffolds with pharmacophores from validated bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
